molecular formula C7H9BrN2O2S B13333186 6-Bromo-N,2-dimethylpyridine-3-sulfonamide

6-Bromo-N,2-dimethylpyridine-3-sulfonamide

Cat. No.: B13333186
M. Wt: 265.13 g/mol
InChI Key: XPRLWJBUJODJRI-UHFFFAOYSA-N
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Description

6-Bromo-N,2-dimethylpyridine-3-sulfonamide (CAS 1881579-10-7) is a small molecule with a molecular weight of 265.13 g/mol and the molecular formula C 7 H 9 BrN 2 O 2 S . It features a pyridine ring core substituted with a bromine atom at the 6-position and a sulfonamide group at the 3-position, with methylation at the ring's 2-position and the sulfonamide nitrogen. This structure classifies it among synthetic sulfonamides, a group of compounds known for a wide spectrum of pharmacological activities. While early sulfonamides were pioneering antibacterial agents, the core scaffold has since been utilized in compounds exhibiting anti-carbonic anhydrase, diuretic, and anti-inflammatory activities, among others . The primary research value of this specific compound lies in its role as a versatile synthetic intermediate in medicinal chemistry and drug discovery. The presence of the bromine atom makes it a suitable substrate for cross-coupling reactions, such as Suzuki-Miyaura couplings, allowing for the introduction of diverse aromatic and heteroaromatic systems onto the pyridine core . Concurrently, the dimethylsulfonamide moiety is a privileged structural feature that can influence a compound's physicochemical properties and binding affinity to biological targets. Researchers can leverage these reactive sites to synthesize focused libraries of derivatives for screening against various disease targets . Although the specific biological mechanism of action for this compound has not been fully elucidated, sulfonamides as a class are well-studied. A classic mechanism, particularly for antibacterial sulfonamides, is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS) in the folic acid biosynthesis pathway of bacteria . It is important to note that non-antibacterial sulfonamides, which often lack an aromatic amine group, exert their effects through different mechanisms, such as inhibiting carbonic anhydrase . The distinct substitution pattern of this compound suggests its primary application is as a key building block for the synthesis of more complex molecules for pharmaceutical research and development . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H9BrN2O2S

Molecular Weight

265.13 g/mol

IUPAC Name

6-bromo-N,2-dimethylpyridine-3-sulfonamide

InChI

InChI=1S/C7H9BrN2O2S/c1-5-6(13(11,12)9-2)3-4-7(8)10-5/h3-4,9H,1-2H3

InChI Key

XPRLWJBUJODJRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Br)S(=O)(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N,2-dimethylpyridine-3-sulfonamide typically involves the bromination of 2,6-dimethylpyridine followed by sulfonation . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The sulfonation step involves the reaction of the brominated product with chlorosulfonic acid or sulfur trioxide in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures while ensuring safety and efficiency in handling bromine and sulfonation reagents.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Bromo-N,2-dimethylpyridine-3-sulfonamide involves its interaction with biological targets through its sulfonamide group. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site . This compound may inhibit enzymes involved in folate metabolism, similar to other sulfonamides .

Comparison with Similar Compounds

Key Observations :

  • The absence of a sulfonamide group (e.g., in 39856-56-9) reduces similarity and likely diminishes bioactivity tied to sulfonamide-mediated interactions .
  • Methoxy substituents (e.g., 443956-08-9) may alter solubility and hydrogen-bonding capacity compared to methyl groups .

Comparison with Analogues:

  • Boronate Coupling () : A bromopyridine precursor (e.g., bromo4 in ) undergoes Pd-catalyzed coupling with bis(pinacolato)diborane to install boronate groups, enabling further functionalization . This method highlights the versatility of brominated intermediates in cross-coupling reactions.
  • Direct Bromination () : Bromination of methoxyphenyl sulfonamides yields dibromo derivatives, demonstrating how halogenation strategies vary with substrate electronics .

Data Tables

Table 2: Reactivity and Similarity Insights

Feature Target Compound 6-Bromo-3-methoxypyridin-2-amine Impact of Variation
Sulfonamide Group Present Absent (Methoxy) Reduced enzyme inhibition potential
Bromine Reactivity Enables cross-coupling Similar reactivity Comparable utility in synthesis
Substituent Polarity Low (Methyl) High (Methoxy) Alters solubility and bioavailability

Biological Activity

6-Bromo-N,2-dimethylpyridine-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

  • Molecular Formula : C8H10BrN2O2S
  • Molecular Weight : 292.15 g/mol
  • InChI Key : ZRZQKTZVQWJZLV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide moiety is known to inhibit certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), thereby interfering with folate synthesis in microorganisms.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various strains of bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings indicate that the compound can serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Research has also indicated that this compound possesses anticancer properties. In vitro studies demonstrated its effectiveness against several cancer cell lines.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)3.5
A549 (Lung Cancer)4.0

The compound's mechanism in cancer cells involves the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that modifications to the sulfonamide group significantly enhanced the antimicrobial activity of related compounds. The study highlighted that compounds with bromine substitutions exhibited improved potency against resistant strains of bacteria .
  • Anticancer Research : In a recent study, the anticancer effects of this compound were evaluated using various human cancer cell lines. Results indicated that the compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
  • In Vivo Studies : Animal model studies demonstrated that administration of the compound resulted in reduced tumor size and improved survival rates in mice bearing xenograft tumors . This suggests potential for clinical application.

Q & A

Q. Q1. What are the recommended synthetic pathways for 6-Bromo-N,2-dimethylpyridine-3-sulfonamide, and how can purity be optimized?

Answer: The synthesis typically involves sequential bromination, sulfonylation, and methylation of pyridine precursors. For example:

  • Step 1 : Bromination of 2-methylpyridine at the 6-position using reagents like NBS (N-bromosuccinimide) under controlled conditions .
  • Step 2 : Sulfonylation at the 3-position using sulfonyl chlorides (e.g., methanesulfonyl chloride) in anhydrous pyridine or DMF, followed by methylation of the sulfonamide nitrogen .
  • Purity Optimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., dichloromethane/hexane) to achieve >95% purity. Monitor intermediates via TLC and confirm final purity via HPLC .

Advanced Structural Confirmation

Q. Q2. How can contradictions in NMR and X-ray crystallography data for this compound be resolved?

Answer:

  • NMR Analysis : Assign peaks using 2D experiments (¹H-¹³C HSQC, HMBC) to resolve ambiguities in methyl and sulfonamide group assignments. For example, the N-methyl protons typically appear as a singlet near δ 3.0 ppm in CDCl₃ .
  • X-ray Crystallography : If crystal structure data (e.g., bond lengths/angles) conflicts with NMR-derived conformers, consider dynamic effects (e.g., rotational barriers in sulfonamide groups) or solvent-induced polymorphism. Cross-validate with DFT calculations (B3LYP/6-31G* level) .

Reactivity and Functionalization

Q. Q3. What methodologies enable selective functionalization of the bromine atom in this compound?

Answer:

  • Suzuki-Miyaura Coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ catalyst, arylboronic acids, and K₂CO₃ in dioxane/water (80°C, 12h) .
  • Nucleophilic Substitution : React with amines (e.g., piperidine) in DMF at 100°C to yield 6-amino derivatives .
  • Controlled Conditions : Use microwave-assisted synthesis (150°C, 30 min) to reduce side reactions from competing sulfonamide or methyl group reactivity .

Biological Activity Profiling

Q. Q4. How can researchers design experiments to evaluate the kinase inhibitory potential of this compound?

Answer:

  • Assay Design : Use fluorescence-based ADP-Glo™ Kinase Assay (Promega) with recombinant kinases (e.g., EGFR or JAK2). Test concentrations from 1 nM to 10 μM in triplicate .
  • Data Interpretation : Compare IC₅₀ values with known inhibitors (e.g., staurosporine). Address false positives by counter-screening against non-target kinases .
  • Structure-Activity Relationship (SAR) : Modify the methyl or sulfonamide groups and correlate changes with activity trends .

Computational and Mechanistic Studies

Q. Q5. What computational strategies predict the binding mode of this compound to biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (PDB: e.g., 1M17 for EGFR). Parameterize sulfonamide and pyridine groups with GAFF2 force fields .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds between sulfonamide and catalytic lysine residues .
  • Contradiction Handling : If docking scores conflict with experimental IC₅₀ values, refine scoring functions or include solvation/entropy effects .

Stability and Degradation Analysis

Q. Q6. How can researchers assess the hydrolytic stability of the sulfonamide group under physiological conditions?

Answer:

  • Experimental Setup : Incubate the compound in PBS (pH 7.4) and human liver microsomes (37°C). Sample at 0, 6, 12, and 24h .
  • Analytical Methods : Quantify degradation via LC-MS/MS (MRM transitions for parent ion and hydrolyzed products).
  • Mitigation Strategies : Introduce electron-withdrawing substituents (e.g., fluoro groups) on the pyridine ring to enhance stability .

Advanced Spectroscopic Challenges

Q. Q7. How can overlapping signals in ¹H NMR spectra of derivatives be resolved?

Answer:

  • Solvent Selection : Use DMSO-d₆ to shift sulfonamide NH signals downfield (δ 10-12 ppm) and separate them from aromatic protons .
  • Decoupling Experiments : Apply ¹H-¹⁹F decoupling for fluorinated analogs to simplify splitting patterns .
  • Dynamic NMR : Analyze temperature-dependent spectra to identify rotameric forms of the sulfonamide group .

Scaling-Up Synthetic Protocols

Q. Q8. What factors must be considered when scaling up the synthesis from milligram to gram quantities?

Answer:

  • Reaction Optimization : Replace batch reactors with flow chemistry systems to control exothermic bromination steps .
  • Purification : Switch from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .
  • Safety : Monitor heat dissipation and avoid concentrated bromine solutions in large-scale reactions .

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